Hydroxydihydrosterigmatocystin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109278-36-6 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
InChI Key |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Canonical SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Other CAS No. |
109278-36-6 |
Synonyms |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Hydroxydihydrosterigmatocystin
Elucidation of Precursor Metabolism and Initial Polyketide Assembly
The biosynthesis begins with the assembly of a polyketide backbone from simple metabolic precursors. This foundational process is orchestrated by a large, multifunctional enzyme complex.
The initial step in the biosynthesis of the sterigmatocystin (B1681140) family of compounds is the formation of a C20 polyketide from one acetyl-CoA starter unit and seven malonyl-CoA extender units. proteopedia.orgnih.govnih.gov This process is catalyzed by a modular type I polyketide synthase (PKS), a large, multifunctional enzyme that performs a series of condensation and reduction reactions. nih.govnih.govresearcher.life In Aspergillus species, the PKS involved is a non-reducing PKS, which means it does not perform the full series of reductive steps (ketoreduction, dehydration, and enoylreduction) after each condensation, leading to a highly oxygenated polyketide chain. The specific enzyme responsible, norsolorinic acid synthase, is encoded by the gene aflC (also referred to as pksA). proteopedia.org This synthase constructs the polyketide backbone and catalyzes its cyclization and aromatization to form the first stable intermediate, norsolorinic acid. proteopedia.orgnih.gov
Following the initial polyketide assembly, a series of enzymatic modifications convert the initial product into key downstream intermediates. The pathway branches at the level of versicolorin (B1264617), leading to either the sterigmatocystin series or the dihydrosterigmatocystin (B1259337) series.
The established sequence of early-stage intermediates is as follows:
Norsolorinic Acid: The first stable anthraquinone (B42736) intermediate formed by the polyketide synthase. nih.gov
Averantin (B1666156): Norsolorinic acid is converted to averantin by a ketoreductase encoded by the aflD gene. proteopedia.org
5'-Hydroxyaverantin: A cytochrome P450 monooxygenase, encoded by aflG, catalyzes the hydroxylation of averantin. proteopedia.org
Averufin: The pathway proceeds through several steps to form averufin.
Versiconal (B1263273) Hemiacetal Acetate (B1210297) (VHA): Averufin is converted to VHA via an oxidase (aflI). proteopedia.org
Versiconal (VAL): An esterase (aflJ) acts on VHA to produce versiconal. proteopedia.org
Versicolorin B (VER B): This key intermediate is formed from versiconal by the action of versicolorin B synthase (aflK). proteopedia.org It is at this stage that the pathway can branch. Versicolorin B serves as the precursor to the dihydro-series, including dihydrosterigmatocystin and its hydroxylated derivatives. ebi.ac.ukoup.com
Table 1: Key Early-Stage Intermediates and Enzymes
| Intermediate | Precursor | Key Enzyme(s) | Gene(s) |
|---|---|---|---|
| Norsolorinic Acid | Acetyl-CoA + Malonyl-CoA | Norsolorinic Acid Synthase | aflC / pksA |
| Averantin | Norsolorinic Acid | Norsolorinic Acid Ketoreductase | aflD |
| 5'-Hydroxyaverantin | Averantin | Cytochrome P450 Monooxygenase | aflG |
Enzymatic Transformations Leading to Hydroxydihydrosterigmatocystin Formation
From the branch-point intermediate versicolorin B, a specific set of enzymes catalyzes the conversion to dihydrodemethylsterigmatocystin, which is then further modified by hydroxylases and methyltransferases to yield this compound.
Hydroxylation is a critical step in the diversification of the sterigmatocystin scaffold, and these reactions are typically catalyzed by cytochrome P450 monooxygenases. The formation of 5-hydroxydihydrosterigmatocystin has been identified, indicating the action of a specific hydroxylase on the dihydrosterigmatocystin core. nih.gov While the specific enzyme responsible for the 5-position hydroxylation of dihydrosterigmatocystin has not been fully characterized, the aflatoxin biosynthetic cluster contains several genes predicted to encode cytochrome P-450 monooxygenases. For example, the stcL gene in Aspergillus nidulans is predicted to encode a cytochrome P-450 monooxygenase. ebi.ac.uk Although its primary described role is in the desaturation of the bisfuran ring to convert the dihydro-series to the unsaturated series, the presence and activity of such enzymes highlight the machinery available for hydroxylation reactions at various points in the pathway. ebi.ac.uk
Methylation is a key step in the biosynthesis of sterigmatocystin and its derivatives. The conversion of dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (DHST) is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase. oup.comnih.govasm.org This enzyme, referred to as O-Methyltransferase I (MT-I), has been purified and characterized from Aspergillus parasiticus. nih.govasm.org MT-I acts on the hydroxyl group at the C-6 position of DHDMST. asm.org Interestingly, this enzyme can also catalyze the conversion of demethylsterigmatocystin (DMST) to sterigmatocystin (ST), showing activity on substrates from both the main and the dihydro- branches of the pathway. nih.govasm.org Kinetic studies have shown that the enzyme has different affinities for the two substrates. nih.gov
Table 2: Properties of O-Methyltransferase I (MT-I) from A. parasiticus
| Property | Value | Source |
|---|---|---|
| Apparent Molecular Mass | 150 kDa | nih.govasm.org |
| Denaturing Molecular Mass | 43 kDa | nih.govasm.org |
| Isoelectric Point (pI) | 4.4 | nih.govasm.org |
| Optimal pH | 6.5 - 9.0 | nih.govasm.org |
| Kₘ for DHDMST | 2.5 µM | nih.gov |
The formation of the dihydro-bisfuran ring system characteristic of this compound is a result of reductase activity early in the branched pathway. The key precursor for the dihydro-series is versicolorin B. ebi.ac.ukoup.com The conversion of versicolorin B to dihydrodemethylsterigmatocystin involves the activity of a ketoreductase encoded by the stcU gene in A. nidulans. ebi.ac.uk This is in contrast to the main pathway, where a desaturase (aflL) converts versicolorin B to versicolorin A, which then leads to the unsaturated sterigmatocystin. proteopedia.org The reductase activity within the stcU encoded enzyme is therefore critical for channeling intermediates into the dihydro-series pathway, ultimately leading to the formation of dihydrosterigmatocystin and its hydroxylated forms. ebi.ac.uk
Divergence of Biosynthetic Flux Towards Related Fungal Toxins
The biosynthesis of mycotoxins in fungi is a complex process involving numerous enzymatic steps and intermediate compounds. This compound emerges as a key intermediate at a critical juncture in the pathway leading to the production of highly toxic compounds such as sterigmatocystins and aflatoxins. The metabolic fate of this compound is pivotal, as the biosynthetic flux can either proceed towards these end-products or be diverted through alternative routes.
Pathways Connecting this compound to Sterigmatocystins and Aflatoxins
This compound is an integral intermediate in the shared biosynthetic pathway of sterigmatocystin (ST) and aflatoxins (AF). mdpi.com This pathway is one of the most extensively studied models for understanding fungal secondary metabolism. nih.gov The biosynthesis involves a series of enzymatic reactions that convert early precursors into progressively more complex molecules. nih.gov Sterigmatocystin itself is the penultimate precursor of aflatoxins B1 and G1. wikipedia.org
Research has identified versicolorin A hemiacetal as a direct precursor to this compound. In Aspergillus parasiticus, enzymatic activity has been demonstrated to convert versicolorin A hemiacetal into this compound. frontiersin.org This conversion is a critical step that precedes the formation of the xanthone (B1684191) structure characteristic of later intermediates. mdpi.com
The subsequent conversion of this compound involves several enzymatic steps catalyzed by gene products from the aflatoxin gene cluster. While the exact sequence and all participating enzymes are a subject of ongoing research, the pathway generally proceeds towards demethylsterigmatocystin (DMST) and dihydrodemethylsterigmatocystin (DHDMST). These compounds are then methylated to form sterigmatocystin and dihydrosterigmatocystin, respectively.
The genes ver-1 (aflM), ordB (aflX), hypA (aflY), and verA (aflN) are known to be involved in the conversion of versicolorin A to demethylsterigmatocystin. mdpi.com The VerA enzyme, in particular, is believed to be a key player in creating the xanthone structure of DMST from its precursor. mdpi.com Dihydrosterigmatocystin can be synthesized from dihydrodemethylsterigmatocystin, a reaction also involving an O-methyltransferase. wikipedia.org Ultimately, sterigmatocystin is converted to aflatoxin B1 in aflatoxigenic species like Aspergillus flavus and A. parasiticus. nih.govmdpi.com
| Precursor | Intermediate/Product | Key Enzymes/Genes Involved | Fungal Species |
| Versicolorin A Hemiacetal | This compound | Aflatoxin G2 alpha reductase activity | Aspergillus parasiticus frontiersin.org |
| This compound | Demethylsterigmatocystin (DMST) | VerA (aflN), ver-1 (aflM), ordB (aflX), hypA (aflY) | Aspergillus species mdpi.com |
| Demethylsterigmatocystin | Sterigmatocystin | O-Methyltransferase I (dmtA/aflO) | Aspergillus species wikipedia.org |
| Sterigmatocystin | Aflatoxin B1 | OrdA (CYP450 monooxygenase), and other enzymes | A. flavus, A. parasiticus |
| Dihydrodemethylsterigmatocystin | Dihydrosterigmatocystin | O-Methyltransferase I (dmtA/aflO) | Aspergillus species wikipedia.org |
Investigation of Bypass or Shunt Pathways in Fungal Strains
In fungal metabolic networks, bypass or shunt pathways provide alternative routes for the flow of metabolites, often in response to genetic mutations or specific environmental conditions. asm.org The investigation of such pathways in mycotoxin biosynthesis is crucial for understanding the regulation of toxin production and the accumulation of specific intermediates.
The study of fungal strains with genetic modifications has provided significant insights into the sterigmatocystin and aflatoxin biosynthetic pathways. Disruptions in specific genes within the AF/ST cluster can halt the pathway at particular steps, leading to the accumulation of intermediates that would otherwise be further processed. This accumulation can be viewed as a form of metabolic shunt, where the biosynthetic flux is diverted from the production of the final toxin to the build-up of a precursor.
For example, the disruption of genes responsible for converting versicolorin A (VA) results in the accumulation of VA. mdpi.com A disruptant of the verA gene was found to accumulate a novel precursor to DMST, demonstrating how blocking a single enzymatic step effectively creates a shunt that terminates the pathway at that intermediate. mdpi.com These mutant strains are invaluable tools for isolating and characterizing pathway intermediates, including those closely related to this compound.
While dedicated, alternative enzymatic pathways that bypass the main route involving this compound are not well-characterized, the concept of metabolic shunting due to genetic or regulatory factors is well-established. The expression of the entire AF/ST gene cluster is controlled by complex regulatory networks, including pathway-specific transcription factors like AflR and global regulators that respond to environmental cues such as nutrient availability and pH. nih.govnih.gov Mutations or altered expression in these regulatory genes can lead to inefficient processing of intermediates, effectively shunting them away from the main biosynthetic flow towards aflatoxin. These studies highlight the intricate control mechanisms that govern the metabolic fate of intermediates like this compound within the fungus.
Genetic Regulation of Hydroxydihydrosterigmatocystin Biosynthesis
Genomic Organization and Annotation of Biosynthetic Gene Clusters
The genetic blueprint for hydroxydihydrosterigmatocystin synthesis is embedded within a sterigmatocystin (B1681140) (stc) gene cluster. This cluster contains the genes encoding the enzymes responsible for the sequential conversion of early precursors to this compound and ultimately to sterigmatocystin.
The genes responsible for sterigmatocystin biosynthesis, and by extension this compound, are organized into a conserved gene cluster in producing fungi, most notably in species of Aspergillus. In Aspergillus nidulans, a model organism for studying mycotoxin biosynthesis, a 60-kb region has been identified to contain the stc gene cluster, which is estimated to harbor at least 25 coregulated transcripts. nih.govmdpi.com This clustering facilitates the coordinated expression of the biosynthetic genes.
This compound has been identified as a metabolite produced by several fungal species, including Aspergillus versicolor and Aspergillus parasiticus. nih.govfrontiersin.orgnih.govnih.gov The stc gene cluster in these organisms shares a high degree of homology with the aflatoxin biosynthetic gene cluster found in other Aspergillus species like A. flavus. nih.gov The table below provides an overview of key genes within a typical stc cluster involved in the early stages of the pathway leading to intermediates like this compound.
| Gene | Proposed Function in Sterigmatocystin Pathway | Homolog in Aflatoxin Cluster |
| stcA | Polyketide Synthase | pksA |
| stcB | Fatty Acid Synthase (alpha subunit) | fas-1 |
| stcC | Fatty Acid Synthase (beta subunit) | fas-2 |
| stcD | Transcriptional Regulator | aflR |
| stcE | Acyl-CoA Synthetase | nor-1 |
| stcF | Dehydrogenase | avfA |
| stcU | Monooxygenase | ver-1 |
This table represents a selection of genes from the stc cluster and their putative functions based on homology and experimental evidence from related pathways.
While specific transcriptomic studies focusing solely on this compound are limited, analyses of the entire stc gene cluster in Aspergillus species provide insights into the expression patterns of genes involved in its formation. Transcriptomic analyses of Aspergillus nidulans mutants have shown that the expression of stc genes is tightly coregulated. researchgate.net For instance, studies on an oleate (B1233923) desaturase mutant (ΔodeA) of A. nidulans revealed increased expression of the stcU gene, which is indicative of the upregulation of the entire sterigmatocystin biosynthetic pathway. researchgate.net
Gene expression profiling across various experimental conditions has helped to identify the boundaries of the sterigmatocystin biosynthetic cluster and confirm the coordinated expression of the genes within it. Such studies are crucial for understanding the conditions that trigger the production of this compound and other pathway intermediates.
Pathway-Specific Transcriptional Control Mechanisms
The expression of the stc gene cluster is under the precise control of pathway-specific transcription factors. These regulators bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating their transcription.
The primary regulator of the stc and afl gene clusters is the protein encoded by the aflR gene, a C6 zinc binuclear cluster DNA-binding protein. nih.gov The function of AflR is highly conserved across sterigmatocystin and aflatoxin-producing Aspergillus species. nih.govnih.gov Deletion or disruption of aflR abolishes the expression of the biosynthetic genes within the cluster and, consequently, the production of sterigmatocystin and its intermediates. nih.gov
Adjacent to aflR is another regulatory gene, aflS (also known as aflJ). While AflS itself does not appear to bind DNA, it is thought to act as a transcriptional co-activator, enhancing the activity of AflR. nih.gov Mutational inactivation of aflR has been shown to eliminate the expression of all biosynthetic genes in the cluster. nih.gov
The activation of stc gene transcription by AflR is mediated through its binding to specific DNA sequences in the promoter regions of these genes. The recognized binding motif is a palindromic sequence, typically 5'-TCG(N5)CGA-3'. nih.gov In Aspergillus flavus, a more complex 18-bp palindromic AflR binding motif (5′-CSSGGGWTCGAWCCCSSG'3′) has been identified through ChIP-seq analysis. mdpi.com
The presence of these binding sites in the promoter regions of multiple genes within the stc cluster ensures their coordinated expression. For example, the promoter region of the stcU gene in A. nidulans contains three of these AflR-binding elements, and experimental evidence shows that at least one of these sites is necessary for gene activation. nih.gov
| Regulatory Element | Consensus Sequence | Location | Function |
| AflR Binding Site | 5'-TCG(N5)CGA-3' | Promoter regions of stc genes | Binding site for the transcriptional activator AflR, initiating gene expression. |
| AflR Binding Motif (A. flavus) | 5′-CSSGGGWTCGAWCCCSSG'3′ | Promoter regions of aflatoxin cluster genes | A more specific palindromic sequence for AflR binding identified by ChIP-seq. mdpi.com |
Global Regulators and Environmental Influences on Gene Expression
Beyond the pathway-specific regulators, the biosynthesis of this compound is also influenced by global regulatory networks that respond to environmental and developmental signals. These signals can modulate the expression of the stc gene cluster, thereby affecting the production of the mycotoxin.
Environmental factors such as pH, carbon source, and light have been shown to impact sterigmatocystin production. For instance, in Aspergillus nidulans, alkaline pH has been observed to increase sterigmatocystin production and the transcript levels of aflR. nih.gov This effect is mediated through the Pal/Pac signaling pathway, a conserved pH-sensing mechanism in fungi. nih.gov
Role of Carbon and Nitrogen Catabolite Repression (e.g., CreA, AreA)
The production of secondary metabolites, including this compound, is tightly linked to the fungus's primary metabolic status. Carbon and nitrogen catabolite repression are overarching regulatory systems that ensure the preferential utilization of easily metabolized nutrient sources, and they play a crucial role in controlling the expression of the sterigmatocystin gene cluster.
Carbon Catabolite Repression (CCR): Carbon catabolite repression (CCR) is a key mechanism that allows fungi to prioritize the use of favorable carbon sources like glucose. nih.gov This process is primarily mediated by the C2H2 zinc-finger transcription factor CreA. nih.govtum.de In the presence of a preferred carbon source, CreA represses the expression of genes required for the metabolism of alternative, less favorable carbon sources. This regulation extends to secondary metabolite gene clusters.
Several genes within the aflatoxin and sterigmatocystin biosynthetic clusters have been identified as containing CreA-binding sites in their promoter regions, indicating direct regulation. nih.gov However, the specific effect of CreA appears to be dependent on the fungal species. nih.gov In Aspergillus flavus, strains with a deleted creA gene (ΔcreA) showed significantly reduced production of aflatoxin. nih.govmdpi.com In contrast, studies on Aspergillus parasiticus have primarily focused on identifying the CreA-binding sites near the promoters of aflatoxin biosynthesis genes. nih.gov The CreA transcription factor functions in concert with other proteins, such as the deubiquitinating enzyme CreB and the arrestin-like protein CreC, to exert its repressive effect.
Nitrogen Catabolite Repression (NCR): Similarly, nitrogen catabolite repression (NCR) governs the utilization of nitrogen sources. The wide-domain GATA transcription factor AreA is the primary regulator of this pathway. When preferred nitrogen sources like ammonium (B1175870) or glutamine are abundant, AreA activity is suppressed, leading to the repression of genes involved in the catabolism of alternative nitrogen sources.
AreA is known to mediate nitrogen metabolite repression for numerous gene clusters. researchgate.net The gene areA has been characterized as the major nitrogen regulatory gene in Aspergillus parasiticus. mdpi.com While direct studies on AreA's regulation of this compound are specific, its role in controlling other mycotoxin gene clusters highlights its importance. For instance, in Fusarium verticilliodes, a mutant strain lacking the areA gene was unable to produce the mycotoxin fumonisin B1, irrespective of the nitrogen levels in the growth medium. mdpi.com This demonstrates the critical, positive role AreA plays in the activation of secondary metabolite biosynthesis under specific nitrogen conditions.
| Regulator | Regulatory Pathway | Function | Effect on ST/AF Biosynthesis |
|---|---|---|---|
| CreA | Carbon Catabolite Repression (CCR) | Represses genes for alternative carbon source utilization in the presence of preferred sources (e.g., glucose). | Represses gene expression. Several genes in the ST/AF cluster have CreA binding sites. nih.gov |
| AreA | Nitrogen Catabolite Repression (NCR) | Activates genes for alternative nitrogen source utilization under nitrogen-limiting conditions. | Positively regulates gene expression, essential for mycotoxin production under certain nitrogen conditions. mdpi.com |
Impact of Environmental Stressors on this compound Gene Expression
The expression of the sterigmatocystin gene cluster, and thus the synthesis of this compound, is highly sensitive to environmental conditions. Fungi interpret these external cues as stressors or signals, which are transduced through complex signaling pathways to modulate gene expression.
Effect of pH: External pH is a critical environmental factor influencing sterigmatocystin production. nih.govplu.mx Studies in Aspergillus nidulans have consistently shown that an alkaline pH environment promotes a significant increase in sterigmatocystin production compared to an acidic pH. nih.govresearchgate.net This increase in mycotoxin synthesis is directly correlated with elevated transcript levels of aflR, the master pathway-specific regulatory gene. nih.govnih.gov The cellular response to ambient pH is mediated by the Pal/Pac signaling pathway. nih.govplu.mx In "alkalinity-mimicking" mutant strains, aflR transcript levels were found to be increased, while "acidity-mimicking" mutants showed minimal aflR expression and no sterigmatocystin production. nih.govresearchgate.net
Oxidative Stress: The relationship between oxidative stress and sterigmatocystin biosynthesis is complex. Some research indicates that an increase in reactive oxygen species (ROS) can act as a trigger for mycotoxin production in Aspergillus species. mdpi.com However, other studies have shown that certain chemical stressors that induce an oxidative response can have an inhibitory effect. For example, exposure to ethanol (B145695) was found to inhibit the biosynthesis of aflatoxin in A. flavus. frontiersin.org This inhibition was linked to the significant down-regulation of the expression of global regulators like veA and the pathway-specific regulator aflR. frontiersin.org These findings suggest that the fungus's response is highly dependent on the nature and context of the oxidative stressor.
Osmotic Stress: Fungi must adapt to changes in external water activity, a condition known as osmotic stress. The cellular response is largely controlled by the high-osmolarity glycerol (B35011) (HOG) signaling pathway. mdpi.com Interestingly, research has shown that hyperosmotic stress induced by high concentrations of salts (NaCl, KCl) or sorbitol does not significantly affect the biosynthesis of aflatoxin. mdpi.com Nonetheless, genetic components of the osmotic stress response pathway have been linked to the regulation of secondary metabolism. For instance, the Tup1p homolog RcoA, a protein involved in the genetic response to osmotic stress, is required for the production of sterigmatocystin in A. nidulans. mdpi.com
| Environmental Stressor | Observed Effect | Key Genes/Pathways Involved | Reference |
|---|---|---|---|
| Alkaline pH | Increased ST production and aflR expression. | Pal/Pac signaling pathway, aflR | nih.govnih.govresearchgate.net |
| Acidic pH | Decreased/inhibited ST production. | Pal/Pac signaling pathway, aflR | nih.govnih.gov |
| Oxidative Stress (ROS) | Can stimulate mycotoxin production. | General stress response pathways | mdpi.com |
| Oxidative Stress (Ethanol) | Inhibited aflatoxin production. | Down-regulation of veA and aflR | frontiersin.org |
| Hyperosmotic Stress | No significant effect on aflatoxin production. | HOG pathway (RcoA is required for ST production) | mdpi.com |
Fungal Producers and Ecological Research of Hydroxydihydrosterigmatocystin
Mycological Diversity and Strain-Specific Production Capabilities
The ability to produce hydroxydihydrosterigmatocystin is not uniformly distributed among fungi and can vary significantly even between strains of the same species. This variability underscores the importance of detailed mycological studies.
The isolation and characterization of fungi capable of producing this compound involve a multi-step process. A primary producer of sterigmatocystin (B1681140) and its derivatives is Aspergillus versicolor, a filamentous fungus commonly found in a wide range of environments, including soil, decaying organic matter, and indoor settings. researchgate.net The synthesis of 5-hydroxydihydrosterigmatocystin has been achieved from a dihydrosterigmatocystin (B1259337) analogue isolated from Aspergillus versicolor. mdpi.com
The general procedure for isolating such fungi begins with the collection of environmental samples. These samples undergo surface sterilization to eliminate epiphytic microorganisms. nih.govresearchgate.net Following sterilization, the samples are dissected and placed on a culture medium, such as Potato Dextrose Agar (PDA), to allow for fungal growth. Morphological identification of the fungal colonies is then carried out based on macroscopic features like colony color and texture, and microscopic characteristics such as the structure of conidial heads and conidiophores. researchgate.net For a more precise identification, molecular techniques involving DNA sequencing of conserved regions, like the internal transcribed spacer (ITS), are employed.
Once a fungal strain is identified, its capability to produce this compound is assessed through chemical analysis of its secondary metabolite profile. This typically involves culturing the fungus in a suitable liquid or solid medium, followed by extraction of the metabolites using organic solvents. The presence of this compound in the extract is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
While Aspergillus versicolor is a significant producer, other fungal species have also been associated with the production of sterigmatocystin and its derivatives. Notably, reductase activity that could be involved in the formation of reduced intermediates like this compound has been observed in extracts from Aspergillus parasiticus. wikipedia.org The broader group of sterigmatocystins is produced by several species within the genera Aspergillus, Penicillium, and Fusarium. researchgate.net
A comparative analysis of this compound production across different species is essential for understanding the distribution of this mycotoxin. The table below provides a summary of key fungal species associated with the production of sterigmatocystin and its derivatives.
| Fungal Species | Association with Sterigmatocystin/Derivatives |
| Aspergillus versicolor | A primary producer of sterigmatocystin and its derivatives, including a precursor to 5-hydroxydihydrosterigmatocystin. mdpi.com |
| Aspergillus parasiticus | Exhibits reductase activity potentially involved in the formation of this compound. wikipedia.org |
| Aspergillus nidulans | A known producer of the parent compound, sterigmatocystin. |
| Penicillium species | Some species within this genus are known to produce sterigmatocystins. |
It is important to note that the production levels of this compound can vary significantly between these species and even between different strains of the same species, influenced by genetic factors and environmental conditions.
Environmental Parameters Governing In Vitro and In Situ Production
The production of this compound by fungi is not constant and is heavily influenced by a range of environmental factors. Understanding these parameters is key to predicting and potentially controlling its formation in various settings.
In vitro studies have shown that the synthesis of fungal secondary metabolites, including mycotoxins, is sensitive to culture conditions. While specific data for this compound is limited, general trends observed for sterigmatocystin and other mycotoxins provide valuable insights.
Temperature: Fungal growth and mycotoxin production are optimal within specific temperature ranges. For many Aspergillus species, this range is typically between 25°C and 30°C.
pH: The pH of the growth medium can significantly impact secondary metabolism. For instance, in Aspergillus nidulans, an alkaline pH has been shown to increase the production of sterigmatocystin. nih.gov
Humidity: High relative humidity is generally conducive to fungal growth and, consequently, mycotoxin production.
Nutrient Composition: The availability of nutrients, particularly carbon and nitrogen sources, plays a critical role. The type and concentration of these nutrients can modulate the expression of genes involved in secondary metabolite biosynthesis.
The following table summarizes the general influence of these parameters on mycotoxin production in relevant fungal genera.
| Parameter | General Influence on Mycotoxin Production |
| Temperature | Optimal production typically occurs in a narrow range, with deviations leading to reduced yields. |
| pH | Can have a significant effect, with some mycotoxins favored by acidic conditions and others by alkaline conditions. |
| Humidity | High humidity generally promotes fungal growth and subsequent mycotoxin production. |
| Nutrient Composition | The balance of carbon and nitrogen sources can either stimulate or inhibit the biosynthesis of secondary metabolites. |
The expression of the gene clusters responsible for sterigmatocystin biosynthesis is tightly regulated and can be triggered by the presence of certain compounds in the substrate. For example, the complexity of the carbon source can influence mycotoxin production, with more complex carbohydrates sometimes leading to higher yields compared to simple sugars. The physical properties of the substrate, such as its water activity, also play a crucial role in fungal colonization and subsequent metabolite production.
Ecological Role and Interactions of this compound in Fungal Systems
The ecological role of this compound, like many other mycotoxins, is not fully understood but is thought to be multifaceted. Mycotoxins are generally considered to provide a competitive advantage to the producing fungus.
One potential role is in defense against other microorganisms. The production of toxic compounds can inhibit the growth of competing bacteria and fungi, thereby securing a niche for the producer. Fungal interactions are complex and can lead to the formation of barrage zones or the replacement of one species by another, processes in which secondary metabolites likely play a part. researchgate.net
Another hypothesized function is in protecting the fungus from predation by insects and other small invertebrates. The toxicity of these compounds can deter fungivores from consuming the fungal mycelium or spores.
Furthermore, there is evidence to suggest a role in interactions with plants. A study on Aspergillus versicolor found that a mutant strain unable to produce sterigmatocystin had a growth-promoting effect on plants, in contrast to the inhibitory effect of the wild-type strain. nih.gov This suggests that sterigmatocystin and its derivatives may be involved in mediating the relationship between the fungus and its plant host or substrate. The production of these compounds could be a strategy to weaken the plant's defenses, facilitating colonization, or to outcompete other microbes for plant-derived resources.
Investigating the Compound's Function in Inter- and Intra-Fungal Competition
The production of secondary metabolites like this compound is a key strategy for fungi in mediating competitive interactions. While direct studies focusing exclusively on this compound are limited, the broader body of research on sterigmatocystins provides a framework for understanding its likely functions.
Inter-Fungal Competition: In the complex and competitive microbial ecosystems where fungi thrive, the secretion of antifungal compounds is a crucial mechanism for securing resources and territory. Mycotoxins, including sterigmatocystins, can inhibit the growth of or be toxic to other fungal species, thereby providing a competitive advantage to the producer. For instance, the production of these compounds can create a zone of inhibition around the producing fungus, preventing encroachment by other competing fungi. This chemical warfare is a significant factor in shaping the structure of fungal communities in various environments, from soil to decaying organic matter. The ability of a fungus to produce a cocktail of related mycotoxins, such as this compound alongside other sterigmatocystin derivatives, may broaden its spectrum of activity against different competitors.
Intra-Fungal Competition: Within a single fungal species, the production of secondary metabolites can also play a role in regulating population dynamics and development. While less is known about the specific role of this compound in intra-fungal competition, it is hypothesized that the differential production of such compounds among different strains of the same species could influence their competitive fitness. For example, a strain that produces higher levels of or more potent derivatives of sterigmatocystin may be able to outcompete other strains for resources. Furthermore, the production of these compounds has been linked to morphological development in some fungi, suggesting a role in signaling and differentiation within a fungal colony.
| Fungal Producer | Compound Class | Implied Competitive Function |
| Aspergillus versicolor | Sterigmatocystins | Antifungal activity against competing microorganisms |
| Aspergillus parasiticus | Sterigmatocystins | Inhibition of growth of other fungal species |
| Aspergillus nidulans | Sterigmatocystins | Defense of reproductive structures |
Contribution to Fungal Niche Adaptation and Survival Strategies
The production of this compound and related mycotoxins is also integral to the broader strategies that fungi employ to adapt to their specific ecological niches and ensure their survival.
Niche Adaptation: The ability to produce a specific profile of secondary metabolites can be a key factor in a fungus's adaptation to a particular environment. For example, in a niche with high microbial diversity and intense competition, the production of potent antifungal compounds like this compound would be highly advantageous. The environmental conditions themselves can also influence the production of these mycotoxins. Factors such as nutrient availability, pH, and temperature can modulate the expression of the biosynthetic gene clusters responsible for producing sterigmatocystins. This regulatory control allows the fungus to produce these energetically expensive compounds when they are most needed for competition or defense.
Survival Strategies: Beyond direct competition, mycotoxins can contribute to fungal survival in several ways. They can act as a defense mechanism against predation by fungivorous organisms, such as insects and nematodes. The toxicity of these compounds can deter feeding, thereby protecting the fungal mycelium and reproductive structures. Furthermore, some secondary metabolites have been suggested to play a role in protecting the fungus from abiotic stresses, although this is an area that requires more research. The stable and persistent nature of compounds like this compound in the environment means they can have long-lasting effects on the microbial community, helping to maintain the producer's niche over time.
| Ecological Factor | Role of this compound |
| High Microbial Competition | Securing resources and territory through antifungal activity |
| Presence of Fungivores | Deterring predation and protecting fungal structures |
| Variable Environmental Conditions | Modulated production in response to stress and competition |
Molecular Mechanisms of Hydroxydihydrosterigmatocystin Biological Activity in Vitro Research
Cellular and Subcellular Targets in Model Systems
In vitro studies on STC have identified several cellular and subcellular targets, providing a framework for understanding the potential targets of hydroxydihydrosterigmatocystin. The lipophilicity of xanthone (B1684191) derivatives plays a crucial role in their biological activity, influencing their ability to cross cell membranes and interact with intracellular components.
The metabolic activation of STC is a critical step in its mechanism of action, involving cytochrome P450 enzymes that convert it into reactive epoxide derivatives. nih.gov These epoxides can then form covalent adducts with macromolecules, including proteins and enzymes. While direct protein targets of this compound have not been identified, it is plausible that it could interact with a similar set of proteins as STC, albeit with potentially different affinities due to its altered chemical structure. The hydroxyl group could introduce new hydrogen bonding capabilities, potentially altering its interaction with enzyme active sites.
Studies on other xanthone derivatives have shown that they can inhibit enzymes such as xanthine (B1682287) oxidase. nih.gov The structure-activity relationship analyses of various xanthones indicate that the type, number, and position of functional groups on the xanthone skeleton are critical for their biological activity. mdpi.com Therefore, the specific hydroxylation and hydrogenation pattern in this compound would likely determine its unique protein and enzyme interaction profile.
Mitochondria are crucial organelles that can be targeted by xenobiotics, leading to cellular dysfunction. While direct evidence for this compound-induced mitochondrial dysfunction is not available, studies on STC and other toxins suggest that this is a plausible mechanism. Mitochondrial dysfunction can be initiated by various stressors, including the production of reactive oxygen species (ROS). mdpi.com Given that STC is known to induce oxidative stress, it is likely that this compound could also perturb mitochondrial function.
Mitochondrial dysfunction can manifest as impaired electron transport chain activity, decreased ATP production, and the release of pro-apoptotic factors. youtube.comyoutube.com The structural similarity of this compound to STC suggests that it could also impact mitochondrial integrity, potentially leading to a cascade of events culminating in cell death.
Molecular Pathways and Signaling Cascade Modulation
The interaction of this compound with cellular components can trigger a variety of molecular pathways and signaling cascades, ultimately determining the fate of the cell.
A significant body of evidence indicates that STC induces oxidative stress in various cell types. nih.govnih.gov This is characterized by an increase in the production of reactive oxygen species (ROS) and lipid peroxidation. nih.gov It is highly probable that this compound also induces oxidative stress. The metabolic activation of the furan (B31954) ring system is a key source of ROS. The saturation of one of the double bonds in the dihydro- form might alter the metabolic activation process and consequently the level of ROS production.
Cells respond to oxidative stress by upregulating antioxidant defense mechanisms. However, excessive ROS can overwhelm these defenses, leading to damage to cellular components.
Table 1: Effects of Sterigmatocystin (B1681140) on Oxidative Stress Markers in Cellular Models
| Cell Line | Concentration | Exposure Time | Observed Effects | Reference |
| SH-SY5Y | 0.78, 1.56, 3.12 µM | 24 h | Increased ROS generation, lipid peroxidation, depletion of GSH | nih.gov |
| Male Wistar Rats (in vivo) | 10, 20, 40 mg/kg b.w. | Single dose | Increased malondialdehyde in plasma and kidneys | nih.gov |
STC has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov One of the proposed mechanisms involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), which leads to the activation of caspases, the key executioners of apoptosis. nih.gov
The induction of apoptosis by STC is a complex process that can be initiated by various signals, including oxidative stress and DNA damage. It is plausible that this compound also induces apoptosis, potentially through similar or distinct pathways. The structural modifications in this compound could influence its ability to modulate key apoptotic regulators.
A primary mechanism of STC's carcinogenicity is its ability to form DNA adducts after metabolic activation. nih.gov The resulting epoxide can covalently bind to DNA, primarily at the N7 position of guanine. nih.gov These DNA adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. mdpi.com
While direct evidence for DNA adduct formation by this compound is lacking, its structural similarity to STC strongly suggests that it could also be genotoxic. The hydrogenation of the furan ring in this compound might affect the stability of the epoxide intermediate and its reactivity towards DNA. Further research is needed to characterize the specific DNA adducts formed by this compound and to understand the efficiency of their repair. STC has been shown to provoke significant DNA damage in both the liver and kidneys. nih.gov
Comparative Analysis of Biological Activities with Related Mycotoxins in Vitro
The in vitro biological activities of this compound are not extensively documented in publicly available scientific literature, precluding a direct comparative analysis. However, valuable insights into its potential molecular mechanisms can be inferred by examining the well-researched activities of its structural relatives, primarily sterigmatocystin (STC) and the highly potent mycotoxin, aflatoxin B1 (AFB1). Both STC and AFB1 are known to elicit a range of cytotoxic, genotoxic, and mutagenic effects in various cell lines, providing a framework for understanding the potential hazards of related compounds.
Cytotoxicity Profiles
In vitro studies consistently demonstrate the cytotoxic nature of both sterigmatocystin and aflatoxin B1, although their potencies can differ. For instance, in human hepatoma (HepG2) cells, both mycotoxins have been shown to induce cell death, with some studies suggesting that STC is intrinsically more cytotoxic than AFB1 without metabolic activation mdpi.comresearchgate.net. The cytotoxic effects are often dose- and time-dependent and can vary across different cell lines mdpi.com.
The primary mechanism underlying the cytotoxicity of these mycotoxins involves metabolic activation by cytochrome P450 enzymes into reactive epoxide forms nih.gov. These epoxides can then form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis nih.govnih.gov. Additive proapoptotic effects have been observed in HepG2 cells when co-exposed to AFB1 and STC nih.gov.
Genotoxicity and Mutagenicity
Both STC and AFB1 are recognized as potent genotoxins and mutagens. Their genotoxic activity is largely attributed to the formation of DNA adducts following metabolic activation nih.govnih.gov. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.
Comparative studies have shown that while both mycotoxins induce DNA damage, the nature and severity of this damage can differ. For example, one study found that in a DNA double-strand break assay, metabolically activated STC was more aggressive than activated AFB1 nih.gov. This suggests that despite their structural similarities, the specific interactions of their reactive metabolites with DNA can lead to distinct biological outcomes mdpi.com.
The mutagenic potential of these mycotoxins has also been compared. While both are known to induce mutations, AFB1 is generally considered to be a more potent mutagen than STC mdpi.com. The mutational spectra of the two toxins also show differences; for instance, AFB1 has been observed to induce specific GC→TA transversion mutations, whereas the mutations induced by STC appear to be more uniformly distributed, resembling patterns seen with oxidative stress mdpi.com.
Induction of Oxidative Stress
A key mechanism contributing to the toxicity of both STC and AFB1 is the induction of oxidative stress. In vitro studies have demonstrated that exposure to these mycotoxins can lead to an increase in the production of reactive oxygen species (ROS) within cells nih.gov. This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA nih.gov.
Comparative Data on In Vitro Biological Activities
To summarize the comparative in vitro biological activities of sterigmatocystin and aflatoxin B1, the following table presents key findings from various studies. It is important to note that direct data for this compound is not available.
| Biological Activity | Sterigmatocystin (STC) | Aflatoxin B1 (AFB1) | Key Findings |
| Cytotoxicity | Intrinsically more cytotoxic than AFB1 without metabolic activation in some cell lines. mdpi.comresearchgate.net | Requires metabolic activation for significant cytotoxicity. mdpi.com | Both are cytotoxic, but their potency can vary depending on the cell line and metabolic activation. |
| Genotoxicity | Induces DNA double-strand breaks more aggressively than AFB1 after metabolic activation. nih.gov | Potent genotoxin following metabolic activation. nih.gov | Both are genotoxic, primarily through the formation of DNA adducts. |
| Mutagenicity | Considered less mutagenic than AFB1. mdpi.com | Highly potent mutagen. mdpi.com | Both are mutagenic, but AFB1 generally exhibits higher potency. |
| Mechanism of Action | Metabolic activation to a reactive epoxide, formation of DNA adducts, induction of oxidative stress, and lysosomal damage. nih.govnih.govnih.gov | Metabolic activation to a reactive epoxide, formation of DNA adducts, and induction of oxidative stress. nih.govnih.gov | Both share similar mechanisms of toxicity involving metabolic activation and oxidative stress. |
Structure Activity Relationship Sar Studies of Hydroxydihydrosterigmatocystin
Identification of Pharmacophoric Features and Active Moieties
Pharmacophore identification is a fundamental step in drug discovery and toxicology, aiming to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. fiveable.me For hydroxydihydrosterigmatocystin, this involves identifying the key functional groups and their spatial relationships that are critical for its biological interactions.
The core structure of this compound, a xanthone (B1684191) fused to a dihydrofuranofuran ring system, presents several potential pharmacophoric features. These include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic domains. The hydroxyl group, for which the compound is named, is a significant feature, likely participating in hydrogen bonding with biological macromolecules. The carbonyl group of the xanthone core and the ether linkages within the dihydrofuranofuran moiety also represent potential hydrogen bond acceptor sites.
An active moiety is the part of a molecule responsible for its physiological or pharmacological action. In the case of this compound, the entire fused ring system is likely the primary active moiety. However, specific functional groups within this system can be pinpointed for their contributions to its activity. The arrangement of these groups determines the molecule's ability to bind to specific biological targets.
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and ether oxygens.
Hydrogen Bond Donors (HBD): The hydroxyl group.
Aromatic/Hydrophobic Regions: The xanthone core and the dihydrofuranofuran system.
Systematic modification of these functional groups would be necessary to experimentally validate their importance. For instance, methylation of the hydroxyl group would eliminate its hydrogen-donating capability, and the resulting change in biological activity would indicate the significance of this interaction.
Table 1: Hypothetical Pharmacophoric Features of this compound and Their Postulated Importance
| Feature | Location | Postulated Importance in Biological Activity |
| Hydrogen Bond Donor | Hydroxyl group | High |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the xanthone | Moderate to High |
| Hydrogen Bond Acceptor | Ether oxygens in the dihydrofuranofuran | Moderate |
| Aromatic Ring System | Xanthone core | High |
| Hydrophobic Region | Dihydrofuranofuran moiety | Moderate |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. fiveable.me These models are valuable tools for predicting the activity of new compounds and for gaining insights into the mechanisms of action of existing ones. For this compound, QSAR studies would involve compiling a dataset of structurally related compounds with their corresponding biological activities.
The development of a QSAR model for this compound would involve the calculation of various molecular descriptors for each compound in the dataset. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.
Steric Descriptors: Including molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the hydrophobicity of the molecule.
Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of untested analogs of this compound and to identify the key structural features that drive its biological effects.
Table 2: Example of Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Compound | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |
| This compound | 2.5 | 342.3 | 1 | 5 | 10.2 |
| Methoxy-dihydrosterigmatocystin | 2.8 | 356.3 | 0 | 5 | 25.8 |
| Dehydroxy-dihydrosterigmatocystin | 2.9 | 326.3 | 0 | 4 | 50.1 |
Computational Approaches for Ligand-Target Interaction Analysis
Computational methods provide powerful tools to investigate the interactions between a small molecule (ligand) like this compound and its biological target at an atomic level. These approaches can predict binding modes, estimate binding affinities, and analyze the stability of the ligand-target complex.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism of this compound. The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these conformations based on their predicted binding affinity.
Successful docking simulations can reveal:
The specific amino acid residues in the target protein that interact with this compound.
The types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, docking studies could show the hydroxyl group of this compound forming a critical hydrogen bond with a specific amino acid residue, while the xanthone core engages in pi-pi stacking interactions with an aromatic residue in the binding pocket.
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational flexibility and stability. An MD simulation of the this compound-target complex would start with the best-docked pose and then simulate the movements of all atoms in the system over a period of nanoseconds or longer.
Analysis of the MD trajectory can provide information on:
The stability of the key interactions identified in docking studies over time.
The conformational changes that occur in both the ligand and the target upon binding.
The role of solvent molecules in mediating the interaction.
The calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores.
These simulations can validate the binding mode predicted by molecular docking and provide a more detailed understanding of the energetics and dynamics of the ligand-target interaction.
Table 3: Hypothetical Interaction Data from Molecular Docking of this compound with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| SER122 | Hydrogen Bond (with OH) | 2.1 |
| PHE256 | Pi-Pi Stacking | 3.8 |
| LEU89 | Hydrophobic | 4.2 |
| ASP120 | Hydrogen Bond (with C=O) | 2.5 |
Advanced Analytical Methodologies for Research on Hydroxydihydrosterigmatocystin
Optimized Extraction and Purification Protocols for Complex Matrices
The effective analysis of hydroxydihydrosterigmatocystin begins with its efficient extraction from the sample matrix, which can range from agricultural commodities to biological tissues. The goal is to isolate the target analyte while minimizing co-extraction of interfering substances. Protocols are often adapted from established methods for the parent compound, sterigmatocystin (B1681140).
A common approach involves an initial extraction with a polar organic solvent mixture. For instance, a homogenized sample may be extracted using a solution of acetonitrile (B52724) and water or methanol (B129727) mixed with a potassium chloride solution nih.gov. Following the initial liquid extraction, a cleanup step is crucial for removing matrix components like lipids, pigments, and proteins that can interfere with subsequent chromatographic and mass spectrometric analysis.
Solid-Phase Extraction (SPE) is a widely employed technique for purification. After diluting the initial extract with water, it is passed through an SPE column researchgate.net. The column's stationary phase retains the analyte while allowing impurities to be washed away. The retained this compound is then eluted using a small volume of an organic solvent. Other column chromatography materials like Florisil and polyamide have also been utilized for the cleanup of related mycotoxins nih.gov.
Table 1: Example of a Generic Extraction and Purification Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Extraction | Homogenize the sample (e.g., 25g) and extract with 100 mL of 84% acetonitrile in water using a shaker for 30 minutes. | To transfer the analyte from the solid sample matrix into a liquid phase. |
| 2. Filtration | Filter the extract through filter paper. | To remove solid debris from the liquid extract. |
| 3. Dilution | Dilute a portion of the filtered extract (e.g., 10 mL) with water (e.g., 20 mL). | To adjust the solvent composition for optimal binding to the SPE column. |
| 4. SPE Cleanup | Condition an SPE column (e.g., Strata-X) with methanol and then water. Load the diluted extract onto the column. | To selectively retain the analyte and wash away water-soluble impurities. |
| 5. Elution | Elute the analyte from the SPE column with a small volume of methanol or acetonitrile. | To recover the purified analyte in a clean solvent suitable for analysis. |
| 6. Evaporation | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis. | To concentrate the analyte and ensure compatibility with the chromatographic system. |
High-Resolution Chromatographic Separation Techniques
Chromatography is the cornerstone of mycotoxin analysis, providing the necessary separation of the target analyte from other compounds prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile mycotoxins like this compound. The development of a successful HPLC method focuses on achieving baseline separation of the analyte from matrix components and, crucially, from any of its potential isomers nih.govnih.gov.
The separation is typically accomplished using a reversed-phase C18 column. A binary solvent gradient is often employed, starting with a higher proportion of an aqueous mobile phase (e.g., water with a modifier like phosphoric or trifluoroacetic acid) and gradually increasing the proportion of an organic mobile phase (e.g., acetonitrile or methanol) nih.govresearchgate.net. This gradient elution ensures that compounds with varying polarities are effectively separated as they travel through the column. Method parameters such as column temperature, flow rate, and injection volume are meticulously optimized to achieve the best possible resolution and peak shape nih.govresearchgate.net. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Table 2: Typical HPLC Parameters for Mycotoxin Analysis
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Detection | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
This compound itself is a non-volatile compound and therefore not directly suitable for analysis by Gas Chromatography (GC) without derivatization. However, GC-MS is an invaluable tool for analyzing the volatile organic compounds (VOCs) produced by the fungi responsible for producing the mycotoxin nih.gov. The profile of these volatile metabolites can serve as a chemical fingerprint to identify specific fungal species or to act as an indirect marker for potential mycotoxin contamination nih.govresearchgate.net.
The most common technique is Headspace GC-MS (HS-GC-MS). In this method, the sample is sealed in a vial and gently heated, allowing volatile compounds to partition into the headspace gas. A sample of this gas is then injected into the GC-MS system for separation and identification nih.govresearchgate.net. This analysis provides insight into the broader metabolic activity of the organism, complementing the direct analysis of the non-volatile mycotoxin.
Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for screening samples for the presence of mycotoxins fishersci.com. While less precise than HPLC, its high throughput makes it suitable for preliminary analysis of a large number of samples. For the analysis of sterigmatocystin and its derivatives, a two-dimensional TLC approach can be used to enhance separation and confirmation nih.gov.
In this method, the sample extract is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is first developed in one direction with a specific solvent system. After drying, it is turned 90 degrees and developed in a second, different solvent system. This two-dimensional separation significantly improves the resolution of compounds. Visualization of the mycotoxin spots is often enhanced by spraying the plate with a reagent, such as aluminum chloride, which causes the compound to fluoresce under UV light nih.gov. The identity can be further confirmed by reacting the spot with trifluoroacetic acid, which forms a derivative with a different chromatographic behavior nih.gov.
Mass Spectrometry for Structural Characterization and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the structural confirmation and sensitive quantification of this compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm) nih.gov. This level of precision is essential for determining the elemental composition of an unknown or suspected compound. Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can resolve ions with very small mass differences, which is crucial when analyzing samples from complex biological matrices where isobaric interferences (different molecules with the same nominal mass) are common thermofisher.compnnl.gov.
By measuring the precise mass of a molecule, HRMS allows for the calculation of a unique elemental formula. This is a powerful tool for confirming the identity of this compound in a sample, distinguishing it from other metabolites, and providing unequivocal evidence of its presence thermofisher.com. When coupled with tandem mass spectrometry (MS/MS), where the molecule is fragmented, HRMS can also provide detailed structural information, solidifying the identification nih.govlcms.cz.
Table 3: Hypothetical HRMS Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₈H₁₄O₇ | The unique combination of carbon, hydrogen, and oxygen atoms. |
| Theoretical Mass | 342.07395 u | The exact calculated mass based on the most abundant isotopes of the elements. |
| Observed Mass | 342.07341 u | The mass measured by the HRMS instrument for the protonated molecule [M+H]⁺. |
| Mass Accuracy | -1.58 ppm | The very small difference between the theoretical and observed mass, confirming the elemental composition with high confidence. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of this compound. This technique provides detailed information about the molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, the compound is first separated chromatographically and then ionized, commonly using electrospray ionization (ESI) in positive mode, to generate the protonated molecule [M+H]⁺.
For this compound (molecular formula C₁₈H₁₄O₇), the precursor ion would be selected for collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of its xanthone (B1684191) core and the attached dihydrofuranofuran system. While specific fragmentation data for this compound is not extensively published, the pattern can be inferred from the well-documented fragmentation of its close analogue, sterigmatocystin. Key fragmentation events typically involve neutral losses of water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃) from the methoxy (B1213986) group. The cleavage of the dihydrofuran ring system also produces diagnostic product ions. These fragmentation pathways allow for the unambiguous identification of the compound in complex matrices.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 343.07 [M+H]⁺ | 325.06 | H₂O | Loss of a hydroxyl group as water |
| 343.07 [M+H]⁺ | 315.06 | CO | Loss of carbonyl group from xanthone |
| 343.07 [M+H]⁺ | 299.07 | CO + H₂O | Consecutive loss of CO and H₂O |
| 343.07 [M+H]⁺ | 287.07 | 2CO + H₂O | Loss of two carbonyls and water |
| 325.06 | 297.07 | CO | Loss of carbonyl from dehydrated ion |
| 325.06 | 282.04 | CO + •CH₃ | Loss of CO and methyl radical |
Note: This table is predictive, based on the structure of this compound and established fragmentation patterns of related mycotoxins like sterigmatocystin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of complex organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, characteristic signals would include those for the aromatic protons on the xanthone core, the methoxy group protons, and the protons within the complex dihydrofuranofuran ring system. tandfonline.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Specific resonances can be assigned to the carbonyl carbon of the xanthone, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the fused ring system.
To determine the stereochemistry, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out the spin systems within the dihydrofuranofuran moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments and confirming the connectivity of the entire structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical assignment. It identifies protons that are close in space, regardless of their bonding connectivity. By observing NOE correlations between specific protons across the fused ring system, the relative configuration of the chiral centers can be determined.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Related Compound Dihydrosterigmatocystin (B1259337) in CDCl₃
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| Aromatic Protons | - | 3.60 (1H, s), 3.30 (1H, dd), 3.24 (1H, dd), 2.45 (1H, t) |
| Methoxy (-OCH₃) | - | 6.01 (3H, s) |
| Chelated Hydroxyl (-OH) | - | -3.3 (1H, s) |
| Tetrahydrodifurano Protons | - | 7.70 (2H, m), 6.32 (1H, m), 5.80 (2H, m), 6.46 (1H, d, 5.5) |
Note: Data is for the closely related compound Dihydrosterigmatocystin as reported in the literature. tandfonline.com The presence of an additional hydroxyl group in this compound would induce shifts in neighboring proton and carbon signals.
Integrated Omics Approaches for Comprehensive Metabolomic and Proteomic Profiling
Untargeted metabolomics provides a powerful, hypothesis-free approach to comprehensively profile the secondary metabolites produced by a fungus under specific conditions. This technique, typically employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), captures a global snapshot of all detectable small molecules in an extract.
In the context of this compound, untargeted metabolomics applied to producing fungi like Aspergillus nidulans can map the entire biosynthetic landscape. frontiersin.org By comparing the metabolic profiles of wild-type strains with genetically modified strains (e.g., those with knockouts in the sterigmatocystin biosynthetic gene cluster), researchers can identify not only the final product but also a range of biosynthetic intermediates, shunt products, and related metabolites. frontiersin.org This approach helps to:
Discover novel analogues: Identify previously uncharacterized derivatives of sterigmatocystin.
Elucidate biosynthetic pathways: Trace the flow of precursors through the metabolic network by identifying pathway intermediates that accumulate in mutant strains.
Understand regulation: Observe how changes in growth conditions or genetic regulation (e.g., via transcription factors like AflR) affect the entire secondary metabolome. frontiersin.org
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. When applied to fungi that produce this compound, proteomic analysis provides critical insights into the enzymatic machinery responsible for its biosynthesis. The genes required for the production of fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs). nih.govnih.gov
Using techniques like shotgun proteomics (LC-MS/MS), researchers can identify and quantify the proteins expressed from the sterigmatocystin BGC. nih.gov This allows for the direct correlation of gene expression with the presence of the corresponding enzymes, such as the core polyketide synthase (PKS), monooxygenases, dehydrogenases, and methyltransferases. nih.govnih.gov Proteomic studies can reveal:
Differential enzyme expression: Comparing protein abundance under toxin-producing versus non-producing conditions can confirm the roles of specific enzymes in the pathway.
Post-translational modifications: Identify modifications to biosynthetic enzymes that may regulate their activity.
Regulatory proteins: Quantify the expression of regulatory proteins (e.g., transcription factors) that control the entire BGC, providing a deeper understanding of the metabolic control network. nih.gov
Bioanalytical Assays for Enzyme Activity and Pathway Intermediate Detection
Investigating the function of individual enzymes within the this compound biosynthetic pathway requires specific bioanalytical assays. These assays are designed to measure the catalytic activity of a particular enzyme or to detect the presence of its substrate or product.
Enzyme Activity Assays: To measure the activity of a specific enzyme, such as a dehydrogenase or monooxygenase involved in the pathway, a typical in vitro assay is established. tamu.edu This involves incubating the purified or partially purified enzyme with its specific substrate (a pathway intermediate) and necessary cofactors (e.g., NADPH for reductases). The reaction progress is monitored over time by quantifying the formation of the product or the depletion of the substrate. Analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or MS detection are commonly used for this purpose, as they can separate and quantify the substrate and product with high specificity and sensitivity. mdpi.comsigmaaldrich.com
Pathway Intermediate Detection: The detection of pathway intermediates is crucial for confirming the steps in the biosynthetic sequence. Intermediates such as versicolorin (B1264617) A, versiconal (B1263273) hemiacetal acetate (B1210297), and dihydrosterigmatocystin are key precursors to this compound. nih.govenzyme-database.org These compounds can be detected and quantified in fungal extracts using targeted LC-MS/MS methods. By creating gene-deletion mutants that block the pathway at a specific step, the intermediate that serves as the substrate for the deleted enzyme will accumulate. tamu.edu The sensitive and specific detection of this accumulated intermediate provides definitive evidence for the function of the enzyme and the sequence of the biosynthetic pathway. nih.gov
Metabolism and Biodegradation Studies of Hydroxydihydrosterigmatocystin in Research Systems
Enzymatic Biotransformation Processes of Sterigmatocystin (B1681140) by Microbial Systems
The biotransformation of sterigmatocystin by microbial enzymes is a critical area of study for understanding its detoxification and potential conversion into other toxic compounds.
Characterization of Microbial Enzymes Involved in Sterigmatocystin Modification
Research has identified several microbial enzymes capable of modifying the sterigmatocystin molecule. The cytochrome P450 (CYP) enzyme system, notably present in yeast such as Saccharomyces cerevisiae, is implicated in the hydroxylation of STC. mdpi.com This process leads to the formation of hydroxylated metabolites.
In the realm of degradation, ligninolytic enzymes produced by certain fungi have shown efficacy. Specifically, Manganese peroxidase (MnP), an enzyme secreted by the edible fungus Agrocybe cylindracea, has been identified as a key player in the degradation of STC. frontiersin.org This enzyme is part of a complex system that can break down various mycotoxins. frontiersin.org
Identification of Metabolites from Biotransformation Reactions
The primary metabolites of sterigmatocystin biotransformation identified in microbial systems are hydroxylated derivatives. During the fermentation of rice wine, the presence of Saccharomyces cerevisiae has been linked to the conversion of STC into monohydroxy sterigmatocystin. mdpi.com This transformation is considered a phase I metabolic reaction. mdpi.com
Furthermore, in laboratory settings, various derivatives of STC have been synthesized and their biotransformation studied. For instance, a mutant of Aspergillus parasiticus has been shown to convert synthetic alkyl and aryl homologues of O-methylsterigmatocystin into aflatoxin B1, highlighting the metabolic plasticity of microbial systems in handling STC-related compounds. nih.gov
Microbial Biodegradation Pathways and Mechanisms of Sterigmatocystin
The complete breakdown of sterigmatocystin by microorganisms is a crucial process for environmental detoxification.
Isolation and Identification of Biodegrading Microorganisms (Fungi, Bacteria)
Several fungal species have been identified for their ability to degrade sterigmatocystin. The edible fungus Agrocybe cylindracea has demonstrated the capacity to degrade STC among other mycotoxins. frontiersin.org Additionally, various species of Aspergillus, which are also producers of STC, can be involved in its biotransformation. nih.govmdpi.com
While research has focused more on fungi, some bacteria have shown potential for mycotoxin degradation in general, although specific studies on STC degradation by bacteria are limited. Lactic acid bacteria, for example, have been shown to inhibit the growth of STC-producing fungi and the biosynthesis of the toxin itself, suggesting an indirect role in controlling STC contamination. nih.gov
Elucidation of Enzyme Systems Catalyzing Degradation
The primary enzyme system identified for the degradation of sterigmatocystin is the ligninolytic enzyme complex of certain fungi. The culture supernatant of Agrocybe cylindracea, containing manganese peroxidase (MnP), has been shown to be the active component responsible for the degradation of STC and other mycotoxins. frontiersin.org This suggests that the degradation mechanism is likely an oxidative process catalyzed by this peroxidase. frontiersin.org
Influence of Environmental Factors on Biodegradation Rates
While specific data on the influence of environmental factors on the biodegradation of hydroxydihydrosterigmatocystin is unavailable, studies on other mycotoxins provide general principles that may apply. Factors such as temperature and pH are known to significantly affect the efficiency of microbial degradation. For instance, the degradation of aflatoxin B1 and zearalenone (B1683625) by Agrocybe cylindracea was found to be optimal at a pH of 6.0 and a temperature of 37.4°C. frontiersin.org It is plausible that similar environmental parameters would influence the rate of sterigmatocystin degradation by microbial systems.
Below are interactive data tables summarizing the findings related to the parent compound, sterigmatocystin.
Table 1: Microbial Enzymes Involved in Sterigmatocystin Modification
| Enzyme System | Microbial Source | Type of Modification | Metabolite(s) |
| Cytochrome P450 (CYP) | Saccharomyces cerevisiae | Hydroxylation | Monohydroxy sterigmatocystin |
| Manganese peroxidase (MnP) | Agrocybe cylindracea | Degradation | Not specified |
| Not specified | Aspergillus parasiticus (mutant) | Conversion | Aflatoxin B1 |
Table 2: Microorganisms Involved in Sterigmatocystin Biotransformation and Degradation
| Microorganism | Type | Role |
| Saccharomyces cerevisiae | Fungus (Yeast) | Biotransformation (Hydroxylation) |
| Agrocybe cylindracea | Fungus (Edible) | Biodegradation |
| Aspergillus parasiticus (mutant) | Fungus (Mold) | Biotransformation (Conversion) |
| Lactic acid bacteria | Bacteria | Inhibition of STC biosynthesis |
Genetic and Molecular Basis of Biodegradation in Fungi
The genetic and molecular basis for the biodegradation of this compound in fungi is not yet extensively documented in scientific literature. However, insights can be drawn from studies on the degradation of its parent compound, sterigmatocystin (STC), and other structurally related mycotoxins. The enzymatic systems responsible for breaking down complex aromatic compounds in fungi are the most likely candidates for the metabolism of this compound.
Research into the fungal degradation of mycotoxins suggests that the process is often carried out by a complex system of enzymes rather than a single enzyme. For instance, the edible fungus Agrocybe cylindracea has demonstrated the ability to degrade sterigmatocystin. frontiersin.org The mechanism for this degradation is thought to be catalyzed by a sophisticated enzymatic system that includes manganese peroxidase (MnP) and other ligninolytic enzymes. frontiersin.org Ligninolytic enzymes, such as peroxidases and laccases, are known for their ability to degrade a wide variety of recalcitrant aromatic compounds through oxidative processes.
Furthermore, cytochrome P450 monooxygenases, a large and diverse group of enzymes, are known to be involved in both the synthesis and detoxification of many toxic compounds in fungi. asm.org While their primary role in the context of sterigmatocystin is in its biosynthesis, it is plausible that these or similar enzymatic systems could be involved in its catabolism. asm.orgnih.gov Genetic engineering techniques have been suggested as a potential avenue to enhance the activity of cytochrome P450 enzymes towards sterigmatocystin, indicating their potential role in its degradation. nih.gov
The genes encoding these degradative enzymes are a critical component of the molecular basis for biodegradation. In many fungi, the genes responsible for secondary metabolite production are organized in gene clusters. oup.com While much of the research on STC has focused on the biosynthetic gene cluster, it is conceivable that the genes encoding degradative enzymes are also regulated in a coordinated manner. The expression of these genes would likely be influenced by environmental cues and the presence of the substrate.
While direct evidence for the specific genes and enzymes involved in the biodegradation of this compound is currently limited, the existing research on related mycotoxins provides a solid foundation for understanding the probable molecular mechanisms. The table below summarizes the key enzymes and their encoding genes that are likely involved in the degradation of the core sterigmatocystin structure, and by extension, this compound.
Potential Fungal Enzymes and Genes in this compound Biodegradation
| Enzyme Class | Specific Enzyme (Example) | Potential Function in Biodegradation | Encoding Gene Family (General) |
|---|---|---|---|
| Oxidoreductases | Manganese Peroxidase (MnP) | Oxidative cleavage of the aromatic xanthone (B1684191) core structure. | Ligninolytic enzyme genes |
| Oxidoreductases | Laccase | Oxidation of phenolic and non-phenolic aromatic rings. | Laccase gene family |
| Oxidoreductases | Cytochrome P450 Monooxygenases | Hydroxylation and other modifications to increase water solubility and facilitate further degradation. | CYP gene superfamily |
Synthetic Chemistry Approaches to Hydroxydihydrosterigmatocystin and Analogs for Research
Strategies for Chemical Synthesis of the Hydroxydihydrosterigmatocystin Core Structure
The total synthesis of complex natural products like this compound, which features a xanthone (B1684191) core fused to a dihydrofuran moiety, presents a significant chemical challenge. Researchers have developed multi-step strategies that often involve the sequential construction of the different ring systems. While the direct total synthesis of this compound itself is not extensively detailed in foundational literature, the approaches used for closely related mycotoxins, such as the aflatoxins, provide a clear blueprint for the required chemical transformations.
Key strategies for assembling the core structure often begin with the synthesis of the central xanthone skeleton. This can be achieved through various methods, including the Friedel-Crafts reaction to form one of the key carbon-carbon bonds of the ring system. Another common approach is the Pechmann condensation, which is used to construct the coumarin (B35378) ring system that can then be further elaborated into the xanthone core.
Once the xanthone portion is assembled, the subsequent major challenge is the annulation of the dihydrofuran or related furanofuran ring system. Synthetic routes for related compounds, like aflatoxin B1, have involved the construction of a tricyclic intermediate, followed by the addition of the final rings. nih.gov For instance, the synthesis of derivatives such as 5-O-methoxydihydrosterigmatocystin and 5-hydroxydihydrosterigmatocystin has been achieved starting from the naturally isolated precursor dihydrosterigmatocystin (B1259337), indicating that semi-synthesis from a more accessible parent compound is a viable and common strategy. nih.gov These syntheses demonstrate that modifications to the core, such as hydroxylation and methoxylation, can be achieved through targeted chemical reactions on an existing sterigmatocystin-type framework.
Preparation of Isotopic Labeled Analogs for Biosynthetic Tracing
Understanding how organisms construct complex molecules like this compound is a fundamental goal of biosynthetic research. Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of such natural products. beilstein-journals.orgnih.gov This method involves feeding the producing organism, typically a fungus from the genus Aspergillus, with simple metabolic precursors that have been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).
The general process for preparing isotopically labeled this compound involves:
Selection of a Labeled Precursor: Acetate (B1210297) is a common precursor for polyketide biosynthesis, the class of pathways that produces sterigmatocystins. beilstein-journals.org Therefore, [1-¹³C]acetate or [¹³C₂]acetate is frequently added to the fungal culture medium.
Incorporation by the Organism: The fungus takes up the labeled precursor and incorporates it into its metabolic pathways. As the fungus synthesizes this compound, the ¹³C atoms from the acetate are built into the molecule's carbon skeleton.
Isolation and Analysis: After a period of growth, the this compound is extracted from the culture. Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are then used to determine the exact positions of the isotopic labels within the molecule's structure.
This information allows researchers to map the biosynthetic assembly, confirming the polyketide origin and elucidating the specific enzymatic steps involved in its formation. beilstein-journals.orgnih.govresearchgate.net For example, studies on the biosynthesis of the related compound aflatoxin B2 utilized a labeled precursor, [¹⁴C]HOMST (hydroxydihydro-O-methylsterigmatocystin), to confirm its role as a late-stage intermediate. asm.org This demonstrates the direct utility of labeled analogs in defining the sequence of biosynthetic pathways.
Synthesis of Structural Analogs for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are essential for identifying the specific chemical features of a molecule that are responsible for its biological activity. nih.govmdpi.com By synthesizing a series of structural analogs of this compound and evaluating their biological effects, researchers can determine which functional groups are critical for its function.
The synthesis of these analogs typically involves chemical modification of the parent molecule. Based on the structure of this compound, several key positions are targets for modification:
Aromatic Ring Substitution: The xanthone core can be modified by adding different substituents, such as halogens, nitro groups, or alkyl chains, to probe the electronic and steric requirements for activity.
Modification of Hydroxyl Groups: The phenolic and alcoholic hydroxyl groups are prime candidates for derivatization. They can be converted to ethers (e.g., methylation to create analogs like 5-O-methoxydihydrosterigmatocystin) or esters (e.g., acylation) to investigate the importance of hydrogen bonding and polarity. nih.gov
Once synthesized, these analogs are subjected to biological assays. By comparing the activity of the analogs to the parent compound, a SAR profile can be constructed. nih.govmdpi.com This knowledge is invaluable for designing molecular probes to study biological pathways or for developing new compounds with potentially enhanced or modified activities.
Future Research Directions and Translational Perspectives
Advanced Systems Biology Approaches for Integrated Pathway Understanding
The biosynthesis of sterigmatocystin (B1681140) (STC), the precursor to hydroxydihydrosterigmatocystin, involves a complex cascade of enzymatic reactions regulated by a cluster of genes. nih.govscispace.com While the core pathway in fungi like Aspergillus nidulans is known, a holistic understanding of how this pathway is regulated and integrated with the fungus's primary metabolism is still developing. nih.govnih.gov
Advanced systems biology presents a powerful framework for achieving this integrated understanding. frontiersin.org This approach moves beyond single-gene analyses to incorporate multiple layers of biological data. By integrating multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the metabolic networks that produce this compound. nih.gov Such models can predict how environmental cues or genetic perturbations affect the flux through the biosynthetic pathway, revealing key control points. researchgate.net This integrated perspective is essential for understanding the conditional production of this mycotoxin and for developing strategies to control its formation in food and feed. nih.govnih.gov
Key areas for systems biology application:
Multi-omics Integration: Combining genomic data of producing fungi with transcriptomic, proteomic, and metabolomic data under various growth conditions.
Metabolic Network Modeling: Creating computational models to simulate the biosynthetic pathway and its interaction with central metabolism. frontiersin.orgnih.gov
Regulatory Network Analysis: Identifying transcription factors, signaling pathways, and epigenetic modifications that govern the expression of biosynthetic genes.
Rational Design and Engineering of Fungal Biosynthetic Pathways
Advances in synthetic biology and metabolic engineering offer the potential to rationally redesign the biosynthetic pathways of fungal natural products. nih.govkaust.edu.sa The knowledge gained from studying the STC pathway provides a foundation for engineering fungal strains with modified outputs. nih.govresearchgate.net The concept of combinatorial biosynthesis, which involves introducing non-native enzymes into existing pathways, can be used to generate novel analogues of this compound. nih.gov
Rational design strategies, guided by computational modeling and protein engineering, can be employed to alter the function of key enzymes in the pathway, such as polyketide synthases or tailoring enzymes like hydroxylases and methyltransferases. nih.govnih.gov This could lead to the production of derivatives with potentially enhanced bioactivity or reduced toxicity. Such engineered compounds could serve as novel scaffolds for drug discovery. nih.gov Furthermore, engineering producer strains could increase the yield of this compound for research purposes or create strains incapable of producing it, which could be beneficial in industrial fermentation settings.
Table 1: Strategies for Engineering Fungal Biosynthetic Pathways
| Strategy | Description | Potential Outcome for this compound |
| Gene Knockout | Deleting specific genes in the biosynthetic cluster. | Block production of the compound; elucidate functions of individual enzymes. |
| Gene Overexpression | Increasing the expression of rate-limiting enzymes or regulatory genes. | Enhance the yield of this compound for further study. |
| Domain Swapping | Exchanging catalytic domains within megasynthases like polyketide synthases. nih.gov | Create novel polyketide backbones leading to new analogues. |
| Heterologous Expression | Transferring the biosynthetic pathway into a more manageable host organism. | Facilitate easier study and manipulation of the pathway. |
| Enzyme Engineering | Modifying active sites of tailoring enzymes through site-directed mutagenesis. nih.gov | Alter the hydroxylation or methylation patterns to create new derivatives. |
High-Throughput Screening for Novel Biological Activities and Mechanisms
While sterigmatocystins are primarily known for their toxicity, many fungal secondary metabolites possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govresearchgate.net The specific biological activities of this compound remain largely unexplored. High-throughput screening (HTS) provides a rapid and efficient method to evaluate large libraries of compounds against a multitude of biological targets. mdpi.comnih.govresearchgate.net
Utilizing HTS, this compound and its engineered derivatives can be screened for novel therapeutic applications. nih.gov Cell-based assays can be used to test for cytotoxicity against various cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, or antiviral properties. drugtargetreview.commdpi.com Furthermore, target-based screens can identify specific molecular interactions, helping to elucidate the compound's mechanism of action. nih.gov The discovery of a novel bioactivity could reframe the significance of this compound from being just a mycotoxin to a potential lead compound for drug development. nih.gov
Development of Innovative Detection and Quantification Technologies for Research
Accurate and sensitive detection of this compound is crucial for research, food safety, and environmental monitoring. Traditional methods like thin-layer chromatography (TLC) often lack the sensitivity required for detecting trace amounts and can be hampered by the weak native fluorescence of sterigmatocystins, necessitating derivatization procedures. researchgate.net
Future research should focus on developing more innovative and robust analytical technologies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) currently offers high sensitivity and specificity for sterigmatocystin and is a valuable tool. researchgate.net However, there is a need for technologies that allow for rapid, on-site detection. The development of biosensors, such as those based on specific antibodies (immunosensors) or nucleic acid aptamers, could provide portable and real-time quantification. Additionally, advanced imaging techniques could enable the visualization of the compound's distribution within fungal colonies or contaminated matrices, providing insights into its production and ecological role. researchgate.net
Exploration of New Ecological Niches for Unidentified Fungal Producers
This compound and its parent compound are produced by several fungal species, primarily within the genus Aspergillus, such as A. versicolor and A. nidulans. nih.govnih.gov These fungi are known to contaminate a variety of substrates, including grains, spices, and water-damaged indoor environments. nih.govresearchgate.net However, the full extent of producer organisms and their ecological habitats is likely underestimated.
Future research should involve systematic exploration of new and underexplored ecological niches for fungi that may produce this compound or novel related compounds. This includes bioprospecting in extreme environments (e.g., deserts, deep-sea vents, arctic regions), exploring unique symbiotic relationships (e.g., insect-associated fungi), and investigating previously unsampled plant endophytes. Identifying new producers can lead to the discovery of novel chemical structures and provide new insights into the evolutionary and ecological drivers of mycotoxin production.
Q & A
Q. How should metabolomic studies be designed to map this compound’s role in fungal secondary metabolism?
- Methodological Answer : Use untargeted metabolomics (GC-MS, LC-HRMS) with isotopic tracing (-glucose) to track carbon flux. Integrate pathway analysis (KEGG, MetaCyc) and genome mining (antiSMASH) to link metabolites to biosynthetic gene clusters. Apply multivariate statistics (PCA, OPLS-DA) to identify signature metabolites .
Key Methodological Considerations
- Reproducibility : Document experimental protocols in supplementary materials, including raw data and instrument settings .
- Data Contradictions : Use funnel plots or Egger’s test to assess publication bias in meta-analyses .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, with explicit approval statements in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
